Cas no 960404-86-8 (Dapagliflozin impurity)

Dapagliflozin impurity structure
Dapagliflozin impurity structure
Nom du produit:Dapagliflozin impurity
Numéro CAS:960404-86-8
Le MF:C21H25ClO7
Mégawatts:424.872006177902
CID:4555742

Dapagliflozin impurity Propriétés chimiques et physiques

Nom et identifiant

    • Dapagliflozin Hydroxy impurity
    • (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
    • (2S)-2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
    • 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose (ACI)
    • D
    • Dapagliflozin Impurity 10
    • Dapagliflozin impurity
    • Piscine à noyau: 1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17?,18?,19?,20?,21-/m0/s1
    • La clé Inchi: KYDGWGYAUCJZDV-ALAWOQLPSA-N
    • Sourire: ClC1C=CC(=CC=1CC1C=CC(=CC=1)OCC)[C@]1(C(C(C(C(CO)O1)O)O)O)O

Propriétés calculées

  • Qualité précise: 424.128881g/mol
  • Charge de surface: 0
  • XLogP3: 1.6
  • Nombre de donneurs de liaisons hydrogène: 5
  • Nombre de récepteurs de liaison hydrogène: 7
  • Nombre de liaisons rotatives: 6
  • Masse isotopique unique: 424.128881g/mol
  • Masse isotopique unique: 424.128881g/mol
  • Surface topologique des pôles: 120Ų
  • Comptage des atomes lourds: 29
  • Complexité: 515
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

Dapagliflozin impurity PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
MedChemExpress
HY-128723-10mM*1mLinDMSO
Dapagliflozin impurity
960404-86-8 90.02%
10mM*1mLinDMSO
¥841 2022-08-31
MedChemExpress
HY-128723-10mg
Dapagliflozin impurity
960404-86-8 99.63%
10mg
¥1400 2024-04-15
MedChemExpress
HY-128723-50mg
Dapagliflozin impurity
960404-86-8 99.63%
50mg
¥4700 2023-08-31
Biosynth
KNB40486-5 mg
Dapagliflozin hydroxy impurity
960404-86-8
5mg
$190.60 2023-01-04
Biosynth
KNB40486-10 mg
Dapagliflozin hydroxy impurity
960404-86-8
10mg
$304.90 2023-01-04
Biosynth
KNB40486-25 mg
Dapagliflozin hydroxy impurity
960404-86-8
25mg
$571.75 2023-01-04
1PlusChem
1P01FOHR-25mg
Dapagliflozin Impurity 10
960404-86-8
25mg
$552.00 2023-12-15
1PlusChem
1P01FOHR-50mg
Dapagliflozin Impurity 10
960404-86-8
50mg
$780.00 2023-12-15
A2B Chem LLC
AY10399-100mg
Dapagliflozin Impurity 10
960404-86-8 98%
100mg
$391.00 2024-05-20
A2B Chem LLC
AY10399-1g
Dapagliflozin Impurity 10
960404-86-8 98%
1g
$1785.00 2024-05-20

Dapagliflozin impurity Méthode de production

Synthetic Routes 1

Conditions de réaction
Référence
Crystalline solvates of amino acid complexes with (1S)-1,5-anhydro-L-C-(3-((phenyl)methyl)phenyl)-D-glucitol were prepared as SGLT2 inhibitors for the treatment of diabetes
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Toluene ,  Tetrahydrofuran ,  Hexane ;  -90 °C; 0.5 h, -90 °C
1.2 Solvents: Toluene ;  2 h, -90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 6
Référence
Preparation of SGLT2 inhibitors
, China, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Toluene ,  Tetrahydrofuran ;  -80 - -70 °C; 0.5 h, -80 - -70 °C
1.2 Solvents: Toluene ;  -80 - -70 °C; 1 h, -80 - -70 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Water ;  -80 - -70 °C; < -20 °C; 10 - 20 °C; 2 - 3 h, 10 - 20 °C
Référence
Method for preparing dapagliflozin
, China, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  60 min, < -70 °C
1.2 Solvents: tert-Butyl methyl ether ;  60 min, < -70 °C
1.3 Reagents: Methanesulfonic acid Solvents: Water ;  60 min, -70 °C → 5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
Référence
Amorphous form of dapagliflozin propylene glycol solvate and premix of dapagliflozin propylene glycol and process for preparation of the same
, India, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Methanesulfonic acid
1.2 Reagents: Ammonium acetate Solvents: Ethyl acetate
Référence
Crystalline solvates of amino acid complexes with (1S)-1,5-anhydro-L-C-(3-((phenyl)methyl)phenyl)-D-glucitol were prepared as SGLT2 inhibitors for the treatment of diabetes
, United States, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C; 60 - 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2.5 h, -78 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Water
Référence
Process for the preparation of dapagliflozin and its solvate thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
Référence
Preparation of 1-C-substituted phenyl glucopyranoside
, China, , ,

Dapagliflozin impurity Raw materials

Dapagliflozin impurity Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:960404-86-8)Dapagliflozin impurity
A1042334
Pureté:99%/99%/99%/99%
Quantité:50mg/100mg/250mg/1g
Prix ($):274.0/439.0/745.0/2008.0